molecular formula C6H17Cl2NSi2 B081627 Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- CAS No. 14579-91-0

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-

Cat. No. B081627
CAS RN: 14579-91-0
M. Wt: 230.28 g/mol
InChI Key: SXSNZRHGAMVNJE-UHFFFAOYSA-N
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Description

“Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-” is a chemical compound with the molecular formula C6H17Cl2NSi2 . It is also known by other names such as “Bis [chloromethyl]tetramethyldisilazane”, “1,3-Bis (chloromethyl)-1,1,3,3-tetramethyldisilazane”, and "bis (chloromethyldimethylsilanyl)amine" .


Molecular Structure Analysis

The molecular structure of “Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-” can be represented by the InChI string “InChI=1S/C6H17Cl2NSi2/c1-10(2,5-7)9-11(3,4)6-8/h9H,5-6H2,1-4H3” and the canonical SMILES string "CSi(CCl)NSi©CCl" . These representations provide a standardized way to describe the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-” is 230.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Chloromethylation and Amination of Polymers (for AEM)

  • Scientific Field: Polymer Science .
  • Application Summary: This compound is used in the chloromethylation and amination of polymers for the preparation of anion exchange membranes (AEMs). It’s used in the modification of insoluble polymeric films such as polyethylene (PE), polypropylene (PP), polytetrafluoroethylene (PTFE), and polyvinylidene fluoride (PVDF) .
  • Methods of Application: The process involves grafting vinyl monomers such as styrene onto polymeric films and subsequent chloromethylation and amination modifications. Chloromethyl groups can be introduced via Friedel-Crafts mechanism typically by reacting polymer with a chloromethylating agent, such as chloromethyl methyl ether (CH 3 OCH 2 Cl) or chlorotrimethylsilane (C 3 H 9 ClSi), using a metallic chloride (e.g., FeCl 3, ZnCl 2, or SnCl 4) as catalyst .

Chloromethylation of Aromatic Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: This compound is used in the chloromethylation of aromatic compounds. Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application: The process involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
  • Results or Outcomes: The result is the creation of chloromethyl derivatives of aromatic compounds in good to excellent yields .

Coatings and Paints

  • Scientific Field: Material Science .
  • Application Summary: This compound can improve the adhesion, water resistance, and durability of coatings and paints on various substrates, such as metals, glass, ceramics, and plastics .
  • Methods of Application: The compound is mixed with the paint or coating material during the manufacturing process. It reacts with the substrate surface, forming a strong bond that enhances the properties of the coating .
  • Results or Outcomes: The result is a coating or paint with improved adhesion, water resistance, and durability .

Coatings and Paints

  • Scientific Field: Material Science .
  • Application Summary: This compound can improve the adhesion, water resistance, and durability of coatings and paints on various substrates, such as metals, glass, ceramics, and plastics .
  • Methods of Application: The compound is mixed with the paint or coating material during the manufacturing process. It reacts with the substrate surface, forming a strong bond that enhances the properties of the coating .
  • Results or Outcomes: The result is a coating or paint with improved adhesion, water resistance, and durability .

Future Directions

While specific future directions for the study or application of “Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-” were not found in the search results, it’s worth noting that silanamines in general are of interest in the field of silicon chemistry. They can be used as precursors for the synthesis of other silicon-containing compounds .

properties

IUPAC Name

chloro-[[[chloromethyl(dimethyl)silyl]amino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H17Cl2NSi2/c1-10(2,5-7)9-11(3,4)6-8/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSNZRHGAMVNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)N[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065789
Record name Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-

CAS RN

14579-91-0
Record name 1-(Chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethylsilanamine
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Record name Bis(chloromethyldimethylsilanyl)amine
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Record name Silanamine,1-dimethyl-
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Record name Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
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Record name Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
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Record name Bis(chloromethyldimethylsilanyl)amine
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Record name Bis(chloromethyldimethylsilanyl)amine
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